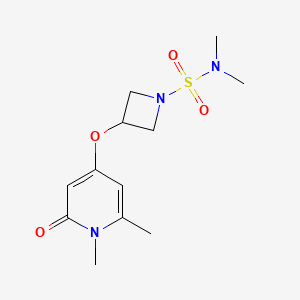
3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide” is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could be involved in interactions with biological targets or used as a building block in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide” likely involves multiple steps, including the formation of the azetidine ring, sulfonamide group, and the pyridinone moiety. Typical reaction conditions might include:
Formation of the azetidine ring: This could involve cyclization reactions using appropriate precursors.
Introduction of the sulfonamide group: This might be achieved through sulfonylation reactions using sulfonyl chlorides and amines.
Attachment of the pyridinone moiety: This could involve nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the pyridinone moiety.
Reduction: Reduction of the sulfonamide group under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions on the azetidine ring or pyridinone moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry
The compound could be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, it might serve as a probe or inhibitor for studying enzyme functions or signaling pathways.
Medicine
Potential medicinal applications could include its use as a drug candidate or lead compound in the development of new therapeutics.
Industry
In industry, the compound might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action would depend on the specific biological target or application. For example, if used as a drug, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide: might be compared with other azetidine or sulfonamide-containing compounds.
Pyridinone derivatives: Compounds with similar pyridinone moieties.
Uniqueness
The uniqueness of the compound could be highlighted by its specific structural features, such as the combination of the azetidine ring, sulfonamide group, and pyridinone moiety, which might confer unique biological or chemical properties.
属性
IUPAC Name |
3-(1,2-dimethyl-6-oxopyridin-4-yl)oxy-N,N-dimethylazetidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-9-5-10(6-12(16)14(9)4)19-11-7-15(8-11)20(17,18)13(2)3/h5-6,11H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFLWTSIVXXGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2717166.png)
![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one](/img/structure/B2717168.png)
![ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2717171.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2717173.png)
![N-{3-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2717175.png)

![3-(4-BROMOPHENYL)-8-[(4-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2717177.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2717178.png)
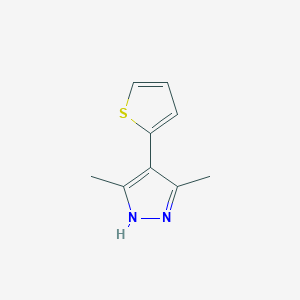
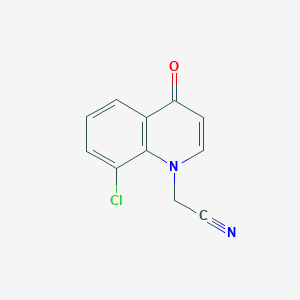
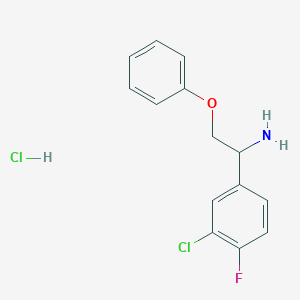
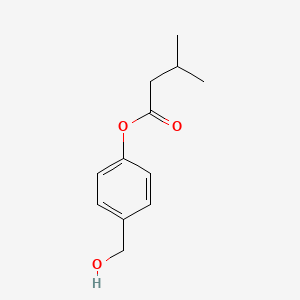
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B2717187.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2717188.png)
